molecular formula C14H10ClN3O2 B11843933 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid

Cat. No.: B11843933
M. Wt: 287.70 g/mol
InChI Key: WBXTYHVGTVPFJX-UHFFFAOYSA-N
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Description

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid is a heterocyclic compound belonging to the pyrazolopyridine family. . The structure of this compound includes a pyrazole ring fused to a pyridine ring, with a benzyl group at the N1 position, a chlorine atom at the C4 position, and a carboxylic acid group at the C5 position.

Preparation Methods

Chemical Reactions Analysis

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom at the C4 position can be substituted with other groups using nucleophilic substitution reactions.

Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups at the C4 position.

Scientific Research Applications

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1-Benzyl-4-chloro-1H-pyrazolo[3,4-B]pyridine-5-carboxylic acid can be compared with other pyrazolopyridine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H10ClN3O2

Molecular Weight

287.70 g/mol

IUPAC Name

1-benzyl-4-chloropyrazolo[3,4-b]pyridine-5-carboxylic acid

InChI

InChI=1S/C14H10ClN3O2/c15-12-10-7-17-18(8-9-4-2-1-3-5-9)13(10)16-6-11(12)14(19)20/h1-7H,8H2,(H,19,20)

InChI Key

WBXTYHVGTVPFJX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=NC=C(C(=C3C=N2)Cl)C(=O)O

Origin of Product

United States

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